molecular formula C22H19ClN6O3 B2778447 (E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 4-chlorobenzoate CAS No. 539812-75-4

(E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 4-chlorobenzoate

Cat. No. B2778447
CAS RN: 539812-75-4
M. Wt: 450.88
InChI Key: CLDIIMSWDGUDEF-BRJLIKDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 4-chlorobenzoate is a useful research compound. Its molecular formula is C22H19ClN6O3 and its molecular weight is 450.88. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 4-chlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 4-chlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Compounds related to the given chemical structure have been explored for their antimicrobial properties. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some with moderate to good activity against test microorganisms (Bektaş et al., 2010). Similarly, Ivanov and Koltun (2021) investigated the rearrangements of certain triazine derivatives and discussed their antimicrobial properties, highlighting the potential of these compounds in developing new antimicrobial agents (Ivanov & Koltun, 2021).

Antioxidant Properties

Novodvorskyi et al. (2020) synthesized new derivatives of triazinones and evaluated their antioxidant activities in vitro. They found that the introduction of electron-withdrawing substituents into the benzene ring led to a decrease in antioxidant properties, whereas derivatives with hydroxyl groups showed enhanced activity (Novodvorskyi et al., 2020).

Potential Antidepressant Effects

The triazole and triazinone derivatives have also been studied for their potential use in psychiatric disorders. Sarges et al. (1990) prepared a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which showed potential as novel and rapid-acting antidepressant agents based on their activity in Porsolt's behavioral despair model in rats. This suggests a promising avenue for developing new therapeutic agents for depression (Sarges et al., 1990).

properties

IUPAC Name

[2-[(E)-(6-tert-butyl-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8-yl)iminomethyl]phenyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O3/c1-22(2,3)18-19(30)29(21-26-24-13-28(21)27-18)25-12-15-6-4-5-7-17(15)32-20(31)14-8-10-16(23)11-9-14/h4-13H,1-3H3/b25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDIIMSWDGUDEF-BRJLIKDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 4-chlorobenzoate

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